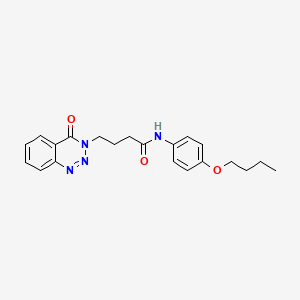
Tert-butyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Tert-butyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidine-1-carboxylate” is a chemical compound with the IUPAC name tert-butyl 3- (3-pyridinyloxy)-1-azetidinecarboxylate . It has a molecular weight of 250.3 . The compound is typically stored at room temperature and appears as a yellow to brown liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O3/c1-13(2,3)18-12(16)15-8-11(9-15)17-10-5-4-6-14-7-10/h4-7,11H,8-9H2,1-3H3 . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Tert-butyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidine-1-carboxylate” is a yellow to brown liquid at room temperature . It has a molecular weight of 250.3 .Applications De Recherche Scientifique
Chemical Synthesis and Rearrangement Processes
The chemical properties and reactions involving compounds similar to tert-butyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidine-1-carboxylate have been extensively studied, focusing on their potential applications in organic synthesis and medicinal chemistry. For instance, silylmethyl-substituted aziridine and azetidine are known to react efficiently with nitriles and carbonyl substrates, generating products like imidazoline, oxazolidine, and tetrahydropyrimidine. Notably, the azetidine can rearrange to the pyrrolidine skeleton, involving the migration of silicon under specific conditions. This rearrangement highlights the potential for creating complex molecular architectures starting from relatively simple precursors (Yadav & Sriramurthy, 2005).
Crystal Structure Analysis
Synthesis and structural characterization are crucial for understanding the properties of chemical compounds. Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a compound with structural similarities, was synthesized and its structure confirmed via X-ray diffraction studies. This process provides insight into the molecular conformation and potential reactivity of related compounds, which is valuable for drug design and material science applications (Naveen et al., 2007).
Metabolic Studies
Compounds like tert-butyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidine-1-carboxylate could also be of interest in pharmacokinetic and metabolic studies. For example, the metabolism of CP-533,536, a prostaglandin E2 agonist with structural components similar to the tert-butyl group and pyridine moiety, was explored to support drug development programs. Understanding how such compounds are metabolized can guide the design of more effective and safer pharmaceuticals (Prakash et al., 2008).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if the compound is swallowed or comes into contact with skin or eyes .
Propriétés
IUPAC Name |
tert-butyl 2-(3-pyridin-3-yloxyazetidine-1-carbonyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-18(2,3)25-17(23)21-9-5-7-15(21)16(22)20-11-14(12-20)24-13-6-4-8-19-10-13/h4,6,8,10,14-15H,5,7,9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJONSFBWPWODT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[1-(Cyclobutylmethyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2676258.png)
![ethyl 3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2676260.png)
![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)pyridine-3-carboxylate](/img/structure/B2676261.png)
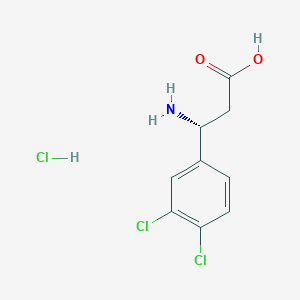
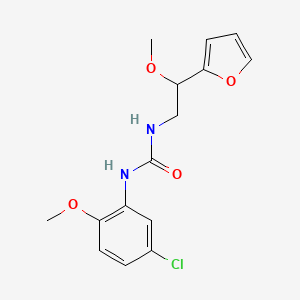
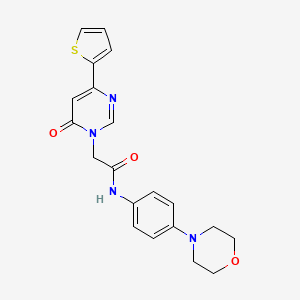
![Dimethyl 5-(3-chlorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2676267.png)
![3-(2-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]propan-1-one](/img/structure/B2676270.png)
![3-butyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2676271.png)
![N-(2-methylbenzo[d]thiazol-6-yl)-4-tosylbutanamide](/img/structure/B2676272.png)
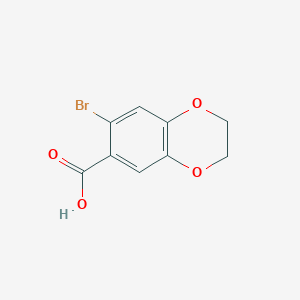
![2,5-Dioxaspiro[3.4]octan-6-ylmethanamine](/img/structure/B2676275.png)
